Cyclohexanepropanol, 2-hydroxy-
Overview
Description
Cyclohexanepropanol, 2-hydroxy- is an organic compound with the molecular formula C9H18O2. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to the second carbon of the propanol side chain. This compound is known for its unique structure, which combines the stability of the cyclohexane ring with the reactivity of the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanepropanol, 2-hydroxy- can be synthesized through various methods. One common approach involves the reduction of cyclohexanone with sodium borohydride (NaBH4) in the presence of ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol.
Another method involves the Grignard reaction, where cyclohexylmagnesium bromide reacts with propanal to form cyclohexanepropanol. This reaction requires anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In industrial settings, cyclohexanepropanol, 2-hydroxy- is often produced through catalytic hydrogenation of cyclohexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanepropanol, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexanepropanol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in ethanol or LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanepropanoic acid.
Reduction: Cyclohexanepropanol.
Substitution: Cyclohexanepropanol halides.
Scientific Research Applications
Cyclohexanepropanol, 2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanepropanol, 2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Cyclohexanepropanol, 2-hydroxy- can be compared with other similar compounds, such as:
Cyclohexanol: A simpler alcohol with a hydroxyl group directly attached to the cyclohexane ring.
Cyclohexanone: The oxidized form of cyclohexanol, featuring a ketone group.
Cyclohexanepropanoic acid: The carboxylic acid derivative of cyclohexanepropanol.
Uniqueness
Cyclohexanepropanol, 2-hydroxy- is unique due to its combination of a cyclohexane ring and a hydroxyl group on a propanol side chain. This structure provides a balance of stability and reactivity, making it valuable for various chemical and biological applications.
Properties
IUPAC Name |
2-(3-hydroxypropyl)cyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-3-5-8-4-1-2-6-9(8)11/h8-11H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZREJKPWKGCSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340629 | |
Record name | Cyclohexanepropanol, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53067-09-7 | |
Record name | 2-Hydroxycyclohexanepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53067-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanepropanol, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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